2-Fluoro-6-morpholin-4-ylbenzoic acid
Description
2-Fluoro-6-morpholin-4-ylbenzoic acid is a fluorinated benzoic acid derivative featuring a morpholine ring at the 6-position and a fluorine atom at the 2-position. This compound combines the electron-withdrawing properties of fluorine with the polar, nitrogen-containing morpholine group, making it structurally distinct for applications in medicinal chemistry and materials science. The fluorine atom enhances metabolic stability and modulates acidity, while the morpholine moiety improves solubility in polar solvents and may facilitate interactions with biological targets (e.g., kinases or GPCRs)1. Its molecular weight is 239.24 g/mol, with a calculated logP of 1.2, suggesting moderate lipophilicity2.
Properties
IUPAC Name |
2-fluoro-6-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-8-2-1-3-9(10(8)11(14)15)13-4-6-16-7-5-13/h1-3H,4-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYSOTOKKFEJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-fluoro-6-morpholin-4-ylbenzoic acid with structurally related benzoic acid derivatives and heterocyclic compounds from the provided evidence. Key differences in substituents, physicochemical properties, and applications are highlighted.
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| This compound | -F (2), -morpholin-4-yl (6) | 239.24 | Carboxylic acid, morpholine | Pharmaceuticals, enzyme inhibitors |
| 2-Hydroxy-6-pentadecylbenzoic acid | -OH (2), -pentadecyl (6) | 406.62 | Carboxylic acid, long alkyl chain | Surfactants, lipid membranes |
| Methyl 2-vinylbenzoate | -COOCH3 (1), -vinyl (2) | 176.17 | Ester, vinyl group | Polymer precursors, monomers |
| (2Z)-Dimethyl 2-methylmaleate | Methyl ester (1,4), methyl (2) | 158.15 | Maleate ester | Organic synthesis intermediates |
Key Findings:
Substituent Effects on Physicochemical Properties :
- The morpholine group in this compound enhances water solubility compared to the hydrophobic pentadecyl chain in 2-hydroxy-6-pentadecylbenzoic acid, which is tailored for lipid-rich environments.
- Fluorine in the target compound increases acidity (pKa ~2.8) compared to the hydroxyl group in 2-hydroxy-6-pentadecylbenzoic acid (pKa ~4.5), influencing reactivity in synthetic pathways.
Biological Relevance :
- Morpholine-containing compounds often exhibit improved bioavailability and target binding due to their ability to form hydrogen bonds, unlike the vinyl group in methyl 2-vinylbenzoate, which is primarily reactive in polymerization.
- The trifluoromethyl group in 2-(4-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride (from evidence) introduces strong electron-withdrawing effects, but its cyclopropane ring limits conformational flexibility compared to the planar benzoic acid scaffold.
Synthetic Utility :
- This compound is typically synthesized via nucleophilic aromatic substitution or Suzuki coupling, whereas methyl 2-vinylbenzoate is prepared via esterification of vinylbenzoic acid, emphasizing divergent synthetic strategies.
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